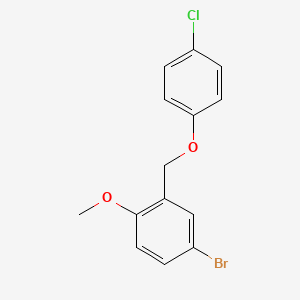

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLBAPWHXOLIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-methoxybenzaldehyde Intermediate

A crucial intermediate in the synthesis is 4-bromo-2-methoxybenzaldehyde, which can be efficiently prepared via metal-halogen exchange and formylation, as described in patent US20130090498A1:

- Starting Material: 1,4-dibromo-2-fluorobenzene

- Reagents: Isopropyl magnesium chloride (for metal-halogen exchange), dimethylformamide (DMF) as formyl source

- Conditions: Reaction temperature maintained at 0–5 °C for selectivity

- Process:

- Metal-halogen exchange generates an organomagnesium intermediate.

- Formylation with DMF yields 2-fluoro-4-bromobenzaldehyde.

- Crystallization from heptane isolates the intermediate.

- Subsequent reaction with methanol and potassium carbonate converts the aldehyde to the methoxy derivative.

- Yield: Overall 57% yield for 4-bromo-2-methoxybenzaldehyde.

This method avoids cryogenic conditions and provides good selectivity and scalability.

Introduction of the Chlorophenoxymethyl Group

The key functionalization involves attaching the 4-chlorophenoxymethyl substituent onto the methoxy-bromoaromatic core. This is typically achieved via nucleophilic substitution or electrophilic aromatic substitution involving phenolic derivatives:

- Phenol Derivative: 4-chlorophenol or its benzyl derivatives

- Method:

- Formation of a benzyl halide or benzyl alcohol intermediate from the methoxy-bromoaromatic compound.

- Reaction with 4-chlorophenol under basic conditions to form the ether linkage.

- Catalysts and Conditions:

- Use of Lewis acids such as aluminum chloride or bases like sodium hydride to facilitate ether formation.

- Controlled temperature (0–5 °C) to avoid side reactions.

- Example: In a related process for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, oxalyl chloride is used to convert benzoic acid derivatives to acyl chlorides, which then react with phenetole in the presence of aluminum chloride at low temperature. A similar approach can be adapted for chlorophenoxymethyl substitution.

Halogenation and Final Functionalization

Selective bromination and chlorination are critical to obtain the correct substitution pattern:

- Bromination: Melt bromination or electrophilic bromination at low temperatures (starting at 0 °C) to control regioselectivity and avoid overbromination.

- Chlorination: Introduction of chlorine substituents may be achieved via chlorination of phenolic intermediates or by using chlorinated phenols as nucleophiles.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Selectivity: Maintaining low reaction temperatures (0–5 °C) during halogenation and etherification steps is essential to achieve high regioselectivity and minimize side products.

- Catalyst Choice: Aluminum chloride is effective for Friedel-Crafts type alkylation and ether formation, while bases like potassium carbonate facilitate nucleophilic substitution of phenols.

- Solvent Effects: Use of aprotic solvents such as dichloromethane or tetrahydrofuran enhances reaction rates and selectivity.

- Workup Procedures: Washing organic layers with aqueous bicarbonate and brine removes acidic impurities, and drying over magnesium sulfate ensures product purity.

- Yield Improvements: Optimized crystallization and purification steps, including solvent exchange and temperature-controlled precipitation, improve isolated yields and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Hydrogenated aromatic compounds.

Scientific Research Applications

Chemistry: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound may be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological macromolecules.

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy group may also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: The 4-chlorophenoxymethyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₂) effects, influencing reactivity in electrophilic substitution or coupling reactions.

- Steric Effects : Bulky substituents like tert-butyl hinder reactivity at position 2, whereas smaller groups like cyclobutoxymethyl may enhance accessibility for further functionalization.

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

Notes:

Biological Activity

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H12BrClO2

- Molecular Weight : 327.6 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a chlorine atom, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in:

- Cell Viability Reduction : 50% at a concentration of 25 µM.

- Apoptotic Induction : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The presence of bromine and chlorine atoms enhances binding affinity to enzyme active sites, inhibiting their function.

- DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis have been employed, resulting in improved efficiency.

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Heating | 65 | 85 |

| Microwave-Assisted Synthesis | 82 | 95 |

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene?

A multi-step synthesis is recommended:

- Step 1: Protect the hydroxyl group of 4-methoxyphenol using acetyl chloride to form 4-methoxyphenyl acetate.

- Step 2: Brominate the ortho-position using N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo-4-methoxyphenyl acetate.

- Step 3: Hydrolyze the acetyl group and introduce the 4-chlorophenoxymethyl substituent via nucleophilic substitution with 4-chlorophenol derivatives.

- Purification: Use column chromatography or recrystallization for high-purity yields (>98%) .

Q. Which analytical methods are most reliable for structural confirmation?

- NMR Spectroscopy: Analyze and spectra to verify substituent positions and electronic environments.

- X-ray Crystallography: Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., mean C–C bond length: 0.009 Å, R factor: 0.055) .

- High-Performance Liquid Chromatography (HPLC): Ensure purity (>97%) by comparing retention times with standards .

Q. How should researchers handle safety considerations during synthesis?

- Protective Measures: Use fume hoods, gloves, and eye protection due to potential irritancy of brominated intermediates.

- Waste Disposal: Follow protocols for halogenated organic waste, as outlined in occupational safety guidelines (e.g., GBZ/T 160.1 standards) .

Advanced Research Questions

Q. How can steric and electronic effects influence regioselectivity in bromination reactions?

- Steric Effects: The methoxy group at position 1 directs bromination to the less hindered ortho-position (position 2).

- Electronic Effects: Electron-donating groups (e.g., methoxy) activate the ring, favoring electrophilic substitution. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

- Contradictions: Discrepancies in bromination yields may arise from solvent polarity (e.g., acetonitrile vs. DMF) or competing radical pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- Crystallographic Refinement: Use single-crystal X-ray data to resolve ambiguities in NOESY or COSY spectra (e.g., torsional angles: 117.1°–124.1°) .

- Isotopic Labeling: Trace reaction intermediates using -labeled methoxy groups to confirm substitution patterns .

Q. How does the chlorophenoxymethyl substituent impact reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling: The bromo group at position 4 serves as a reactive site for palladium-catalyzed coupling with aryl boronic acids.

- Challenges: Steric hindrance from the chlorophenoxymethyl group may reduce catalytic efficiency. Optimize ligand systems (e.g., SPhos or XPhos) to enhance turnover .

- Applications: Generate biaryl intermediates for pharmaceutical candidates (e.g., kinase inhibitors) .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

- Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation.

- Catalyst Screening: Test Pd(OAc), CuI, or NiCl for coupling steps, noting that Ni catalysts may reduce bromine displacement side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

Q. How can computational tools aid in predicting physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.